molecular formula C24H34O B12577397 6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one CAS No. 200133-51-3

6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one

Cat. No.: B12577397
CAS No.: 200133-51-3
M. Wt: 338.5 g/mol
InChI Key: SWLWDFIGSAYVHL-UHFFFAOYSA-N
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Description

6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one is an organic compound with a complex structure that includes multiple cyclohexyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and resulting in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A simpler compound with a similar cyclohexyl structure.

    Phenylcyclohexane: Contains a phenyl group attached to a cyclohexane ring.

    Propylcyclohexane: Features a propyl group attached to a cyclohexane ring.

Uniqueness

6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one is unique due to its combination of multiple functional groups and complex structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.

Properties

CAS No.

200133-51-3

Molecular Formula

C24H34O

Molecular Weight

338.5 g/mol

IUPAC Name

6-propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one

InChI

InChI=1S/C24H34O/c1-3-5-18-7-9-19(10-8-18)20-11-13-21(14-12-20)23-16-15-22(6-4-2)24(25)17-23/h7-10,17,20-22H,3-6,11-16H2,1-2H3

InChI Key

SWLWDFIGSAYVHL-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(=CC1=O)C2CCC(CC2)C3=CC=C(C=C3)CCC

Origin of Product

United States

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